molecular formula C12H20O2 B105696 3,7-Dimethylocta-2,6-dienyl acetate CAS No. 16409-44-2

3,7-Dimethylocta-2,6-dienyl acetate

Cat. No.: B105696
CAS No.: 16409-44-2
M. Wt: 196.29 g/mol
InChI Key: HIGQPQRQIQDZMP-FLIBITNWSA-N
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Description

3,7-Dimethylocta-2,6-dienyl acetate, also known as geranyl acetate, is an organic compound with the molecular formula C12H20O2. It is a naturally occurring monoterpene ester found in various essential oils, including those of lemongrass, citronella, and roses. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethylocta-2,6-dienyl acetate can be synthesized through the esterification of geraniol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:

Geraniol+Acetic Anhydride3,7-Dimethylocta-2,6-dienyl acetate+Acetic Acid\text{Geraniol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} Geraniol+Acetic Anhydride→3,7-Dimethylocta-2,6-dienyl acetate+Acetic Acid

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylocta-2,6-dienyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Geranial (citral) or geranic acid.

    Reduction: Geraniol.

    Substitution: Various substituted geranyl derivatives.

Scientific Research Applications

3,7-Dimethylocta-2,6-dienyl acetate has numerous applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.

    Biology: The compound is studied for its antimicrobial and insecticidal properties.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is widely used in the formulation of perfumes, cosmetics, and flavoring agents.

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-2,6-dienyl acetate involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    Neryl acetate: An isomer of geranyl acetate with similar properties but different spatial arrangement.

    Linalyl acetate: Another monoterpene ester with a floral aroma, commonly found in lavender oil.

    Citronellyl acetate: Found in citronella oil, with a lemon-like scent.

Uniqueness

3,7-Dimethylocta-2,6-dienyl acetate is unique due to its specific combination of a pleasant floral aroma and versatile chemical reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGQPQRQIQDZMP-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\COC(=O)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047068
Record name cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/sweet, floral odour
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.905-0.914
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

141-12-8
Record name Neryl acetate
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Record name Nerol acetate
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Record name Neryl acetate
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Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2Z)-
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Record name cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
Source EPA DSSTox
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Record name Neryl acetate
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Record name NERYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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